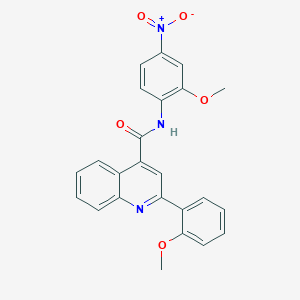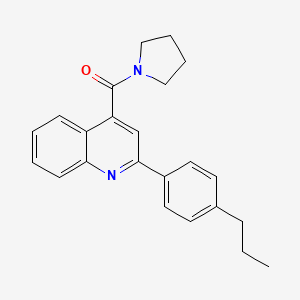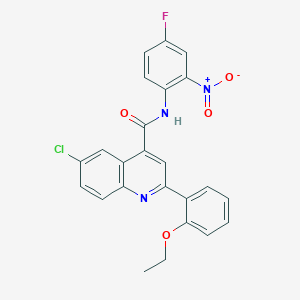
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and nitro groups, as well as a carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methoxy and Nitro Groups: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the methoxy and nitro groups. This can be achieved using methanol and nitric acid under controlled conditions.
Formation of the Carboxamide Moiety: The final step involves the reaction of the substituted quinoline with an appropriate amine to form the carboxamide moiety. This can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, reflux.
Substitution: Sodium ethoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), elevated temperature.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules such as DNA and proteins.
Chemical Biology: The compound serves as a tool to explore the mechanisms of action of quinoline-based drugs and their effects on cellular processes.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and transcription in cancer cells. Additionally, the compound’s ability to intercalate into DNA can interfere with the normal functioning of nucleic acids.
Comparaison Avec Des Composés Similaires
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinacrine: Another antimalarial compound with distinct functional groups.
Camptothecin: A quinoline-based alkaloid with potent anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties. Its combination of methoxy and nitro groups, along with the carboxamide moiety, distinguishes it from other quinoline derivatives and contributes to its diverse range of applications.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-31-22-10-6-4-8-17(22)21-14-18(16-7-3-5-9-19(16)25-21)24(28)26-20-12-11-15(27(29)30)13-23(20)32-2/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHEQXPSCIIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate;hydrochloride](/img/structure/B4162027.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B4162030.png)


![6-bromo-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4162066.png)
![6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162078.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(5-quinolinylmethyl)ethanamine](/img/structure/B4162088.png)
![6-chloro-2-(4-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4162092.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162104.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162107.png)
